

Application Notes and Protocols for Preclinical Administration of TYRA-300

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Compound of Interest

Compound Name: TYRA-300

Cat. No.: B15575993

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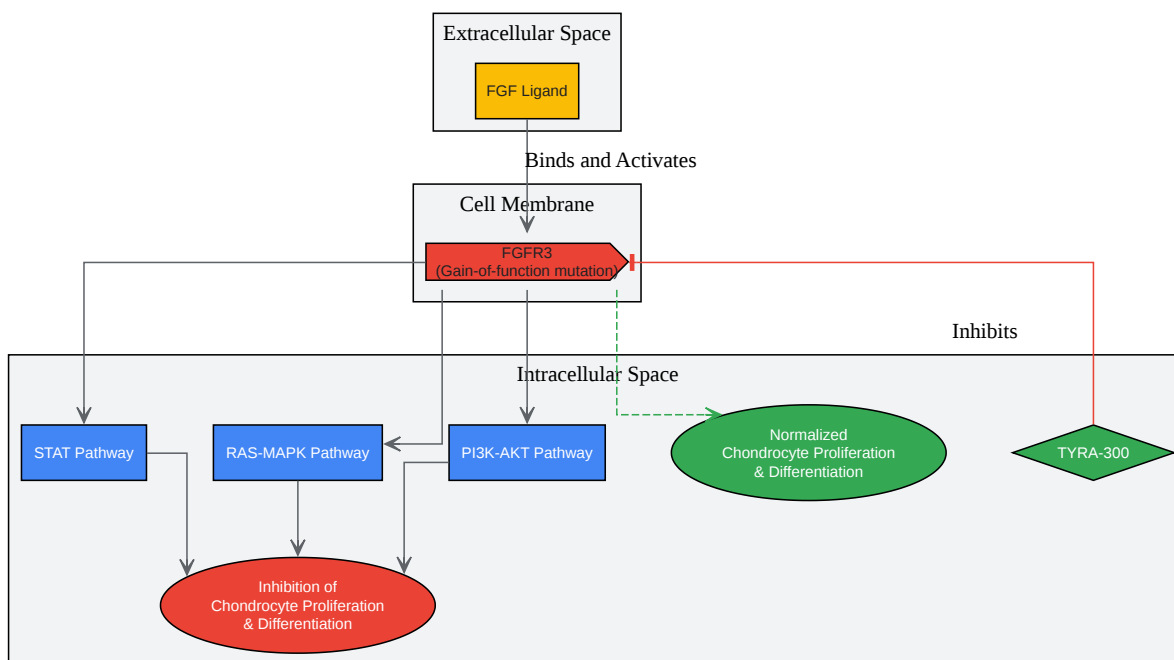
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical administration of **TYRA-300** in animal models of skeletal dysplasias, specifically achondroplasia and hypochondroplasia. The information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Mechanism of Action

TYRA-300 is an orally bioavailable, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).^{[1][2][3][4]} Gain-of-function mutations in the FGFR3 gene are the primary cause of achondroplasia and hypochondroplasia, leading to constitutive activation of the FGFR3 signaling pathway.^{[5][6]} This overactive signaling disrupts chondrogenesis and osteogenesis, resulting in disproportionately shortened long bones.^{[5][6]} **TYRA-300** is designed to selectively target and inhibit FGFR3, thereby mitigating the downstream effects of the mutation and promoting bone growth.^{[5][6][7]} Preclinical studies have shown that **TYRA-300** increases the proliferation and differentiation of chondrocytes in the growth plate.^{[5][6]}

Signaling Pathway of TYRA-300 in Chondrocytes



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Caption: FGFR3 signaling pathway and the inhibitory action of **TYRA-300**.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **TYRA-300** in various mouse models.

Table 1: Efficacy of TYRA-300 in Wild-Type C57BL/6J Mice

Parameter	Dose (mg/kg, oral, daily)	Treatment Duration	% Increase vs. Vehicle
Nasoanal Length	14	4 weeks	+7.3%

Data from a growth velocity assay in wild-type mice to assess the effect of FGFR3 inhibition under normal physiological conditions.[\[5\]](#)

Table 2: Efficacy of TYRA-300 in Fgfr3Y367C/+ Mouse Model of Achondroplasia

Parameter	Dose (mg/kg, s.c., daily)	Treatment Duration	% Increase vs. Vehicle
Body Length	1.2	15 days	+17.6%
Femur Length	1.2	15 days	+24.4%
Tibia Length	1.2	15 days	+38.3%
L4-L6 Vertebrae Length	1.2	15 days	+23.9%
Foramen Magnum Area	1.2	15 days	+25.17%

This model mimics the phenotype of human achondroplasia.[\[1\]](#)[\[2\]](#)[\[5\]](#)

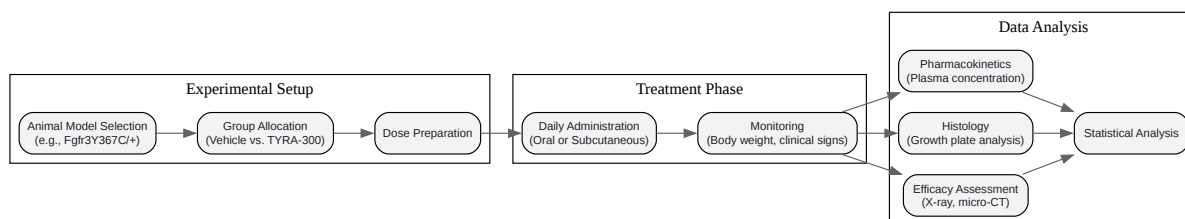
Table 3: Efficacy of TYRA-300 in Fgfr3N534K/+ Mouse Model of Hypochondroplasia

Parameter	Dose (mg/kg, s.c., daily)	Treatment Duration	% Increase vs. Vehicle
Femur Length	1.8	21 days	+3.70%
Tibia Length	1.8	21 days	+3.75%
Humerus Length	1.8	21 days	+3.22%
Ulna Length	1.8	21 days	+5.03%
Foramen Magnum Size	1.8	21 days	+5.88%

This model is used to study hypochondroplasia.[5][8][9]

Experimental Protocols

Experimental Workflow for Preclinical Evaluation of TYRA-300



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Caption: General experimental workflow for preclinical studies of **TYRA-300**.

Protocol 1: Administration of TYRA-300 in a Mouse Model of Achondroplasia (Fgfr3Y367C/+)

Objective: To evaluate the efficacy of **TYRA-300** in promoting bone growth in a genetically engineered mouse model of achondroplasia.

Materials:

- Fgfr3Y367C/+ mice and wild-type littermates
- **TYRA-300** compound
- Vehicle solution (e.g., sterile water or as specified by the manufacturer)
- Syringes and needles for subcutaneous injection
- Animal scale
- Calipers

Procedure:

- Animal Acclimation: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.
- Group Assignment: Randomly assign neonatal Fgfr3Y367C/+ mice (starting at 1 day of age) to one of the following groups:
 - Vehicle control
 - **TYRA-300** (1.2 mg/kg)
- Dose Preparation: Prepare a stock solution of **TYRA-300** and the vehicle solution. The final dosing volume should be adjusted based on the individual animal's body weight.
- Administration: Administer **TYRA-300** (1.2 mg/kg) or vehicle daily via subcutaneous injection for 15 consecutive days.[\[2\]](#)[\[5\]](#)[\[10\]](#)

- Monitoring:
 - Record the body weight of each mouse daily.
 - Observe the animals for any clinical signs of toxicity.
- Efficacy Evaluation (at the end of the study):
 - Perform whole-body X-rays to measure nasoanal length, femur length, and tibia length.[\[5\]](#)
[\[10\]](#)
 - For detailed skeletal analysis, utilize micro-computed tomography (μ CT) to assess bone morphology and dimensions, including the foramen magnum.[\[5\]](#)
- Histological Analysis:
 - Euthanize the mice at the end of the treatment period.
 - Dissect the tibias and femurs and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
 - Decalcify, process, and embed the bones in paraffin.
 - Section the growth plates and perform histological staining (e.g., Safranin O/Fast Green) to visualize chondrocyte organization and proliferation.[\[5\]](#)[\[6\]](#)
- Data Analysis: Analyze the quantitative data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the statistical significance of the observed differences between the treatment and vehicle groups.

Protocol 2: Administration of TYRA-300 in a Mouse Model of Hypochondroplasia (Fgfr3N534K/+)

Objective: To assess the therapeutic potential of **TYRA-300** in a mouse model of hypochondroplasia.

Materials:

- Fgfr3N534K/+ mice and wild-type littermates
- **TYRA-300** compound
- Vehicle solution
- Syringes and needles for subcutaneous injection
- Animal scale
- Calipers

Procedure:

- Animal Acclimation: As described in Protocol 1.
- Group Assignment: Randomly assign Fgfr3N534K/+ mice (starting at 3 days of age) to the following groups:
 - Vehicle control
 - **TYRA-300** (1.8 mg/kg)
- Dose Preparation: As described in Protocol 1.
- Administration: Administer **TYRA-300** (1.8 mg/kg) or vehicle daily via subcutaneous injection for 21 consecutive days.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Monitoring: As described in Protocol 1.
- Efficacy Evaluation: As described in Protocol 1, with a focus on measuring the lengths of the femur, tibia, humerus, and ulna.[\[8\]](#)[\[9\]](#)
- Histological Analysis: As described in Protocol 1.
- Data Analysis: As described in Protocol 1.

Protocol 3: Oral Administration of TYRA-300 in Wild-Type Mice

Objective: To determine the in vivo effect of FGFR3 inhibition on growth velocity under normal physiological conditions.

Materials:

- Wild-type C57BL/6J mice
- **TYRA-300** compound
- Vehicle solution
- Oral gavage needles
- Animal scale
- Calipers

Procedure:

- Animal Acclimation: As described in Protocol 1.
- Group Assignment: Randomly assign mice (4 weeks of age) to the following groups:
 - Vehicle control
 - **TYRA-300** (e.g., 8, 10, 12, or 14 mg/kg)
- Dose Preparation: As described in Protocol 1.
- Administration: Administer **TYRA-300** or vehicle once daily via oral gavage for 4 weeks.^[5]
- Monitoring: As described in Protocol 1.
- Efficacy Evaluation:
 - Measure nasoanal length and tail length weekly.^[5]^[10]

- At the end of the study, perform X-rays to measure tibia and femur length.[5]
- Data Analysis: As described in Protocol 1.

Pharmacokinetics

Pharmacokinetic studies in juvenile mice have shown that a single 1.2 mg/kg subcutaneous dose of **TYRA-300** resulted in an AUC_{inf} of 1,789 hng/mL in 1-week-old mice and 2,295 hng/mL in 2-week-old mice.[5] The plasma exposure was found to be approximately 3.8 times lower in mice aged 3 to 12 weeks, which may be attributable to the developmental stage of cytochrome P450 enzymes responsible for metabolism.[5]

Safety and Tolerability

In preclinical studies, **TYRA-300** has been shown to be well-tolerated at efficacious doses.[11] [12] A key design feature of **TYRA-300** is its selectivity for FGFR3, which is intended to minimize off-target toxicities associated with the inhibition of other FGFR isoforms.[3][7]

Disclaimer: These protocols are intended for informational purposes only and should be adapted based on specific experimental goals, institutional guidelines, and in vivo study regulations. Researchers should conduct their own risk assessments and optimization studies.

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